N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
CAS No.: 1021023-43-7
Cat. No.: VC4930653
Molecular Formula: C18H24N6O3
Molecular Weight: 372.429
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021023-43-7 |
|---|---|
| Molecular Formula | C18H24N6O3 |
| Molecular Weight | 372.429 |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C18H24N6O3/c1-4-8-24-14(15(25)20-6-5-9-23-10-7-19-12-23)11-13-16(24)21(2)18(27)22(3)17(13)26/h7,10-12H,4-6,8-9H2,1-3H3,(H,20,25) |
| Standard InChI Key | AHMGADTUWPIZPT-UHFFFAOYSA-N |
| SMILES | CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCN3C=CN=C3 |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step reactions combining heterocyclic chemistry and amide bond formation:
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Step 1: Formation of Pyrrolo[2,3-d]pyrimidine Core
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The pyrrolo[2,3-d]pyrimidine scaffold can be synthesized via cyclization reactions starting from urea derivatives and suitable diketones.
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Step 2: Functionalization
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Dimethylation and propylation can be achieved through alkylation reactions using alkyl halides under basic conditions.
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Step 3: Imidazole Linkage
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The imidazole moiety can be introduced via nucleophilic substitution or condensation reactions involving 1H-imidazole and a suitable propyl derivative.
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Step 4: Amide Bond Formation
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The final carboxamide group is introduced by coupling the pyrrolo[2,3-d]pyrimidine derivative with an amine (e.g., 3-(1H-imidazol-1-yl)propylamine) using reagents like carbodiimides (e.g., DCC or EDC).
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Applications and Biological Relevance
Compounds with similar structural frameworks often exhibit diverse biological activities due to their ability to interact with biological macromolecules such as enzymes or receptors:
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Potential Pharmacological Activities:
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The imidazole group may contribute to interactions with metalloproteins or enzymes (e.g., cytochrome P450).
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Pyrrolo[2,3-d]pyrimidine derivatives are known for their roles in kinase inhibition and anticancer activities.
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Drug-Likeness:
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Molecular docking studies could reveal binding affinities to biological targets.
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ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling would determine its suitability as a drug candidate.
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Data Table: Key Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H21N5O3 |
| Molecular Weight | ~335.36 g/mol |
| Functional Groups | Imidazole, carboxamide, dioxo-pyrimidine |
| Key Structural Features | Pyrrolo[2,3-d]pyrimidine core with alkylation |
| Synthetic Pathway | Multi-step involving cyclization and coupling |
| Potential Applications | Drug development (e.g., kinase inhibitors) |
Research Directions
Future research could focus on:
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Biological Testing:
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Investigate antimicrobial or anticancer properties through in vitro assays.
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Molecular Docking Studies:
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Explore interactions with key enzymes or receptors to identify potential therapeutic targets.
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Optimization of Derivatives:
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Modify substituents to enhance solubility or bioavailability.
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Quantum Chemical Analysis:
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Use computational methods like DFT (Density Functional Theory) to study electronic properties.
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This detailed analysis highlights the significance of the compound in medicinal chemistry and its potential as a lead structure for drug discovery efforts. Further experimental validation is essential to fully understand its properties and applications.
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